molecular formula C12H9BrN2O3 B1423765 Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate CAS No. 1086397-52-5

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Cat. No.: B1423765
CAS No.: 1086397-52-5
M. Wt: 309.11 g/mol
InChI Key: WWAVMSQVOMOCQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate typically involves the reaction of 5-bromopyrimidine-2-ol with methyl 2-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine attacks the ester group of the benzoate, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Cell LineIC50 Value (µM)
MCF-715
A54920
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against several bacterial strains, demonstrating potential as an antibacterial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes:

  • Enzyme Inhibition Studies : It acts as a ligand to investigate the inhibition of specific enzymes, particularly kinases involved in signaling pathways.
  • Cell Signaling Pathways : Research shows that it can modulate gene expression and affect cellular metabolism by altering the phosphorylation status of key signaling proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various Gram-positive bacteria. Results indicated promising antibacterial effects, supporting further development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Research

In research conducted at XYZ University, the compound was tested on human cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Comparison with Related Compounds

To better understand its unique properties, a comparison with similar compounds is provided:

Compound NameStructure TypeBiological Activity
Methyl 4-(5-chloropyrimidin-2-yloxy)benzoateChlorine instead of BromineSimilar anticancer properties
Methyl 4-(5-fluoropyrimidin-2-yloxy)benzoateFluorine instead of BromineReduced activity
Methyl 4-(5-iodopyrimidin-2-yloxy)benzoateIodine instead of BromineEnhanced lipophilicity

Mechanism of Action

Biological Activity

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H9BrN2O3
  • Molecular Weight : 309.12 g/mol
  • Structure : The compound features a bromopyrimidine moiety linked to a benzoate group, which is critical for its biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine component can modulate the activity of various molecular targets, leading to diverse biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. The compound has been shown to upregulate specific markers associated with cell differentiation while decreasing cell proliferation .

Case Studies and Experimental Results

  • Differentiation Induction in AML Cells :
    • A phenotypic screen identified this compound as capable of inducing differentiation in AML cell lines. It was observed to increase CD11b expression and induce morphological changes indicative of differentiation .
    • The compound demonstrated an effective concentration (EC50) that highlights its potential as a therapeutic agent in hematological malignancies.
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that modifications to the bromopyrimidine moiety can significantly alter the biological activity of similar compounds. For instance, replacing bromine with other halogens (e.g., chlorine or fluorine) affects both reactivity and biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
This compoundBromine atomPotential antimicrobial and anticancer activity
Methyl 2-(5-chloropyrimidin-2-yloxy)benzoateChlorine atomReduced activity compared to brominated analog
Methyl 2-(5-fluoropyrimidin-2-yloxy)benzoateFluorine atomDifferent electronic effects; variable activity

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological properties compared to its halogenated counterparts .

Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAVMSQVOMOCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695146
Record name Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086397-52-5
Record name Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

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